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Introduction
The ability to taste the synthetic compound Phenylthiocarbamide (PTC) is a classic example of

a polymorphic trait in human populations that has been instrumental in the field of population

genetics.[1][2] This inherited trait, characterized by a bimodal distribution of "tasters" and "non-

tasters," provides a powerful tool for studying genetic variation, population migration patterns,

and the evolutionary pressures that shape human sensory perception.[2] The genetic basis for

PTC taste sensitivity is primarily attributed to polymorphisms within the TAS2R38 gene, which

encodes a bitter taste receptor.[3][4] This document provides detailed application notes and

experimental protocols for utilizing PTC taste sensitivity in population genetics research.

Genetic Basis of PTC Taste Perception
The ability to taste PTC is largely governed by the TAS2R38 gene located on chromosome 7.

[3][4] This gene has a single exon of 1002 base pairs.[5] Three common single nucleotide

polymorphisms (SNPs) within this gene result in amino acid changes that determine an

individual's tasting ability. These SNPs are at positions 49 (Proline/Alanine), 262

(Alanine/Valine), and 296 (Valine/Isoleucine).[3][6] These variations combine to form two

common haplotypes: the "taster" haplotype (PAV) and the "non-taster" haplotype (AVI).[3][6]

Individuals with at least one copy of the PAV allele are typically PTC tasters, making tasting a

dominant trait.[7]
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Table 1: TAS2R38 Haplotypes and Associated Phenotypes

Haplotype Combination Genotype Phenotype

PAV/PAV Homozygous Dominant (TT) Taster (often "supertaster")

PAV/AVI Heterozygous (Tt) Taster (mild taster)[8]

AVI/AVI Homozygous Recessive (tt) Non-taster

Note: While the single-gene model is a useful simplification, it's important to recognize that

other genes and environmental factors can also influence PTC taste perception, leading to a

continuous range of taste sensitivity.[5]

Applications in Population Genetics
The frequency of PTC tasters and non-tasters varies significantly across different global

populations, making it a valuable marker for anthropological and genetic studies.[9][10] For

example, the frequency of tasters is approximately 70% in Caucasian populations, while it can

be as high as 90% in some Chinese, Japanese, and sub-Saharan African populations.[9]

These variations can provide insights into population ancestry, migration, and the selective

pressures related to diet and toxin avoidance.[2]

Table 2: Frequency of PTC Tasters and Non-Tasters in Selected Populations
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Population
Taster Frequency
(%)

Non-taster
Frequency (%)

Reference

General World

Population
~70% ~30% [7][11]

West Africa 97% 3% [2]

Caucasians ~70% ~30% [9]

Chinese 94-77% 6-23% [2]

Sub-Saharan Africans 90-80% 10-20% [9]

India (some

subgroups)
<50% >50% [9]

Native Americans 98% 2% [10]

Australians 58% 42% [10]

Signaling Pathway of PTC Taste Perception
The perception of PTC's bitter taste is initiated by its binding to the TAS2R38 receptor, a G

protein-coupled receptor (GPCR), on the surface of taste receptor cells.[12] This binding event

triggers a downstream signaling cascade.

Taste Receptor Cell
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Caption: PTC taste signaling pathway.
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Phenotyping: Determining PTC Taste Sensitivity
1. Harris-Kalmus Serial Dilution Method

This method is a widely used technique for determining the taste threshold for PTC.[5]

Materials:

Stock solution of PTC (0.13%)

Distilled water

A series of 13 numbered cups

Disposable cups for subjects

Control (distilled water)

Protocol:

Prepare a serial two-fold dilution of the PTC stock solution. Solution 1 is the most

concentrated (0.13%), and Solution 13 is the most dilute.

The subject is given a cup of distilled water (control) and a cup containing the most dilute

PTC solution (Solution 13).

The subject tastes both and must distinguish which one has a taste.

If they cannot distinguish, they move to the next higher concentration (Solution 12) and

repeat the process.

The threshold is the concentration at which the subject can first reliably detect a taste

different from water.

Individuals are classified as tasters or non-tasters based on the distribution of thresholds

in the study population. A bimodal distribution is expected, and a cutoff point is

determined.

2. PTC Taste Strips
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This is a simpler, qualitative method suitable for large-scale screenings.[13]

Materials:

PTC taste strips

Control taste strips (without PTC)

Water for rinsing

Protocol:

The subject should not eat, drink (except water), or smoke for at least one hour before the

test.[13]

The subject first places a control strip on their tongue to familiarize themselves with the

taste of the paper.[13]

After rinsing their mouth with water, the subject places a PTC taste strip on their tongue.

[13]

The subject reports whether they perceive a bitter taste.

Results are recorded as "taster" or "non-taster".

Genotyping: TAS2R38 SNP Analysis
This protocol involves DNA extraction, PCR amplification of the TAS2R38 gene, and restriction

enzyme digestion to identify the relevant SNP.
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Genotyping Experimental Workflow

1. DNA Extraction
(from cheek cells/saliva)

2. PCR Amplification
of TAS2R38 gene

3. Restriction Enzyme Digestion
(e.g., with HaeIII)

4. Agarose Gel Electrophoresis

5. Genotype Determination
(based on band patterns)

Click to download full resolution via product page

Caption: Experimental workflow for PTC genotyping.

1. DNA Extraction

Method: Simple saline mouthwash to collect buccal (cheek) cells.

Protocol:

Rinse mouth vigorously with a saline solution for 30-60 seconds and expectorate into a

collection tube.

Centrifuge the sample to pellet the cells.
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Lyse the cells using a suitable lysis buffer and proteinase K to release the DNA.

Precipitate the DNA with isopropanol, wash with ethanol, and resuspend in a buffer.

2. PCR Amplification

Target: A region of the TAS2R38 gene containing one of the key SNPs (e.g., the one at

position 145, rs713598).

Primers: Design primers to amplify a specific fragment of the gene.

PCR Protocol:

Set up a PCR reaction mix containing the extracted DNA, forward and reverse primers,

dNTPs, Taq polymerase, and PCR buffer.

Perform PCR using a thermal cycler with appropriate denaturation, annealing, and

extension temperatures and times for approximately 30-35 cycles.[14]

3. Restriction Enzyme Digestion

Enzyme:HaeIII is commonly used as its recognition site (GGCC) is present in the taster

allele but not the non-taster allele at a specific SNP.[1]

Protocol:

Incubate the PCR product with the HaeIII restriction enzyme at 37°C.[15]

The enzyme will cut the DNA of the taster allele but not the non-taster allele.

4. Agarose Gel Electrophoresis

Protocol:

Load the digested PCR products onto an agarose gel.

Run the gel to separate the DNA fragments by size.
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Visualize the DNA bands using a DNA stain (e.g., ethidium bromide or a safer alternative)

under UV light.

5. Genotype Determination

Interpretation of Results:

Homozygous non-taster (tt/AVI/AVI): One larger, uncut band.

Homozygous taster (TT/PAV/PAV): Two smaller, cut bands.

Heterozygous taster (Tt/PAV/AVI): Three bands (one large uncut, and two smaller cut

bands).

Data Presentation and Analysis
Quantitative data from population studies should be summarized in tables for easy comparison

of taster and non-taster frequencies. Allele frequencies can then be calculated using the Hardy-

Weinberg principle.[16]

Let p be the frequency of the taster allele (T) and q be the frequency of the non-taster allele

(t).

The frequency of non-tasters (genotype tt) in the population is equal to q².

Therefore, q = √ (frequency of non-tasters).

Since p + q = 1, the frequency of the taster allele (p) can be calculated as 1 - q.

This allows for a quantitative comparison of the genetic structure of different populations.

Conclusion
The study of PTC taste perception remains a valuable and accessible tool in population

genetics. It serves as an excellent model for demonstrating Mendelian inheritance, the Hardy-

Weinberg principle, and the genetic diversity within and between human populations. The

combination of straightforward phenotyping methods and robust genotyping protocols allows
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researchers to explore the genetic landscape of human sensory perception and its evolutionary

implications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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